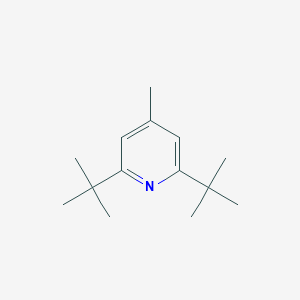

2,6-Di-tert-butyl-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHZEKKZMFRULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191615 | |

| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid that slowly solidifies; mp = 31-32 deg C; [Merck Index] White or light brown solid; mp = 30-35 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38222-83-2 | |

| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38222-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038222832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38222-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83004E89V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physical properties of 2,6-di-tert-butyl-4-methylpyridine

An In-depth Technical Guide to the Physical Properties of 2,6-Di-tert-butyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a sterically hindered, non-nucleophilic base widely utilized in organic synthesis.

Core Physical and Chemical Properties

This compound, also known as DTBMP, is a white to light brown solid at room temperature.[1] Its sterically hindered nature makes it an effective proton scavenger that does not readily coordinate with Lewis acids, a property that is leveraged in various chemical transformations.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃N | [2][3] |

| Molecular Weight | 205.34 g/mol | [1][3] |

| Melting Point | 33-36 °C | [] |

| Boiling Point | 233 °C (at 760 Torr) | [] |

| 148-153 °C (at 95 Torr) | [5] | |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Refractive Index (n20/D) | 1.4763 | [] |

| Vapor Pressure | 0.087 Torr at 25 °C | [6] |

| pKa (in 50% EtOH) | 4.41 | [6] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, acetic acid, and diethyl ether.[][7][8] |

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound like this compound involves using a melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point can be determined by distillation.

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.

-

The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. For distillations under reduced pressure, a nomograph can be used to correct the boiling point to atmospheric pressure.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.

Methodology:

-

A small, measured amount of this compound is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol, diethyl ether).

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all. For quantitative solubility, analysis of the saturated solution would be required.

Key Synthetic Application: Synthesis of Vinyl Triflates

A significant application of this compound is in the synthesis of vinyl triflates from ketones, where it acts as a non-nucleophilic base to trap the enolate formed.

Experimental Workflow for Vinyl Triflate Synthesis

The following diagram illustrates a typical workflow for the synthesis of a vinyl triflate from a ketone using this compound and trifluoromethanesulfonic anhydride.

Caption: Experimental workflow for the synthesis of vinyl triflates.

Logical Relationship in Vinyl Triflate Synthesis

The role of this compound in this reaction is to selectively react with the proton generated during the enolization of the ketone, without interfering with the electrophilic triflating agent. This is due to its steric bulk, which prevents it from acting as a nucleophile.

Caption: Role of DTBMP in vinyl triflate synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 5. [PDF] Concave Reagents, 45. 2,6-Di-tert-butylpyridine-Loaded Dendrimers and Their Use in Vinyl Triflate Synthesis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 38222-83-2 [m.chemicalbook.com]

Synthesis of 2,6-di-tert-butyl-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered, non-nucleophilic base crucial in various organic transformations. The document details a robust two-step synthesis commencing with the formation of a pyrylium (B1242799) salt intermediate, followed by its conversion to the target pyridine (B92270) derivative. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting. An alternative synthetic route is also briefly discussed.

Introduction

This compound, often abbreviated as DTBMP, is a highly valuable organic base in synthesis due to its unique properties. The bulky tert-butyl groups flanking the nitrogen atom sterically hinder its nucleophilicity, allowing it to act selectively as a proton scavenger without participating in unwanted side reactions such as alkylation or acylation.[1] This characteristic makes it an indispensable reagent in numerous chemical reactions, including the formation of enol triflates, glycosylations, and various acid-catalyzed transformations where the suppression of side reactions is critical. This guide focuses on a reliable and well-documented synthetic procedure for the preparation of DTBMP.

Primary Synthesis Pathway: The Pyrylium Salt Route

The most extensively documented and reliable method for synthesizing this compound proceeds through a two-step process.[2][3][4] The initial step involves the synthesis of 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate. This is followed by the reaction of the pyrylium salt with ammonia (B1221849) to yield the final product.

A diagram illustrating the primary synthesis pathway is provided below:

References

The Basicity of 2,6-di-tert-butyl-4-methylpyridine in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of the sterically hindered, non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine, with a focus on its properties in ethanol (B145695). This compound, often abbreviated as DTBMP, is a critical tool in organic synthesis and various pharmaceutical applications where a strong, non-nucleophilic proton scavenger is required. Its unique structure, featuring bulky tert-butyl groups flanking the nitrogen atom, governs its chemical reactivity and basicity.

Understanding the Basicity of this compound

The basicity of a substituted pyridine (B92270) is a balance between electronic and steric effects. Alkyl groups, such as the methyl and tert-butyl groups in DTBMP, are electron-donating and would typically increase the electron density on the nitrogen atom, thereby increasing its basicity. However, the two bulky tert-butyl groups at the ortho positions create significant steric hindrance around the nitrogen's lone pair of electrons. This steric shield impedes the approach of protons and other electrophiles, leading to a lower than expected basicity. This effect is so pronounced that DTBMP is a weaker base than less substituted pyridines.[1][2]

pKa Data for this compound and Related Compounds

| Compound | pKa Value | Solvent System | Notes |

| This compound | 4.41 | 50% Ethanol-Water | Experimental Value[1][3] |

| This compound | 6.88 ± 0.10 | Not Specified | Predicted Value[4] |

| 2,6-di-tert-butylpyridine (B51100) | 3.58 | 50% Aqueous Ethanol | Experimental Value[2][5] |

| Pyridine | 4.38 | 50% Aqueous Ethanol | Experimental Value[2] |

Experimental Protocol for pKa Determination

The determination of the pKa of a compound like this compound in an ethanol-based solvent system can be effectively carried out using potentiometric titration. This method involves monitoring the pH of a solution of the base as a standardized acid solution is incrementally added.

Potentiometric Titration Methodology

1. Materials and Reagents:

-

This compound (high purity)

-

Ethanol (anhydrous, analytical grade)

-

Standardized solution of a strong acid in ethanol (e.g., HCl in ethanol)

-

pH electrode calibrated for use in alcoholic solutions

-

High-precision burette

-

Stirring plate and stir bar

-

Inert gas (e.g., nitrogen or argon) for blanketing the reaction to exclude atmospheric moisture and carbon dioxide.

2. Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of anhydrous ethanol in a titration vessel.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is stirred continuously under an inert atmosphere.

-

The standardized acid solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

3. Data Analysis:

-

The collected data (volume of titrant added vs. pH) is plotted to generate a titration curve.

-

The equivalence point is determined from the point of inflection of the curve (often by taking the first or second derivative of the curve).

-

The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the protonated base and the free base are equal.

An alternative method for pKa determination is UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated and unprotonated forms of the molecule.[6][7][8][9]

Visualizing Steric Hindrance

The defining characteristic of this compound is its nature as a sterically hindered base. The following diagram illustrates the concept of steric hindrance preventing nucleophilic attack while still allowing for the capture of a small proton.

Caption: Steric hindrance in DTBMP allows protonation but prevents nucleophilic attack by larger electrophiles.

Logical Workflow for pKa Determination

The process of determining the pKa of a substance like this compound follows a structured experimental and analytical workflow.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. This compound | 38222-83-2 | Benchchem [benchchem.com]

- 2. organic chemistry - Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 38222-83-2 [m.chemicalbook.com]

- 5. 2,6-Di-tert-butylpyridine [drugfuture.com]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. ijper.org [ijper.org]

- 8. hi-tec.tripod.com [hi-tec.tripod.com]

- 9. egyankosh.ac.in [egyankosh.ac.in]

Solubility Profile of 2,6-di-tert-butyl-4-methylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of DTBMP in specific solvents relevant to their work.

Core Topic: Solubility of this compound

This compound is a sterically hindered, non-nucleophilic base widely used in organic synthesis. Its solubility is a critical parameter for reaction setup, purification, and formulation. Understanding its behavior in different organic solvents is essential for its effective application.

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the available solubility data for this compound in a range of common organic solvents. It is important to note that much of the available data is qualitative.

| Solvent | Chemical Formula | Solubility | Notes |

| Methanol | CH₃OH | 100 mg/mL | Clear, colorless solution. |

| Ethanol | C₂H₅OH | Soluble (5%)[1] | Clear to slightly hazy, colorless to dark yellow solution. |

| Acetic Acid | CH₃COOH | Soluble[2][3][4][5][6] | - |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2][3][4][5][6] | - |

| Acetone | (CH₃)₂CO | Soluble[7] | - |

| Water | H₂O | Sparingly soluble[2][3][4][5][6] | - |

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established methods can be employed to determine the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a conventional and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully sedimented.

-

Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant liquid.

-

Transfer the aliquot to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of DTBMP (33-36 °C) to avoid loss of the solute.

-

Once the solvent is completely removed, reweigh the container with the residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

UV-Vis Spectrophotometry

This method is suitable for solvents in which this compound exhibits significant UV absorbance and the solvent itself is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for DTBMP using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (following the Beer-Lambert law).

-

-

Preparation and Analysis of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 1).

-

After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it to remove any undissolved solute.

-

Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Proton NMR (¹H NMR) Spectroscopy

This is a rapid and accurate method for determining solubility, especially when only small amounts of the compound are available.

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound in a deuterated solvent of interest in an NMR tube. Ensure there is excess solid at the bottom of the tube.

-

-

Addition of an Internal Standard:

-

Add a known amount of a soluble, non-reactive internal standard to the NMR tube. The internal standard should have a resonance peak that does not overlap with the peaks of the solute or the solvent.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum of the saturated solution.

-

-

Calculation:

-

Integrate the area of a characteristic, well-resolved peak of this compound and a peak of the internal standard.

-

The molar concentration of the dissolved DTBMP can be calculated using the following formula:

Concentration of DTBMP = (Integration of DTBMP peak / Number of protons for DTBMP peak) * (Number of protons for standard peak / Integration of standard peak) * Concentration of standard

-

Visualizations

The following diagrams illustrate the workflows for the experimental determination of solubility.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 2,6-di-tert-butyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-di-tert-butyl-4-methylpyridine. This sterically hindered pyridine (B92270) derivative is a crucial reagent in organic synthesis, acting as a non-nucleophilic proton scavenger. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation in various research and development applications.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. The data is referenced to tetramethylsilane (B1202638) (TMS) and was recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Chemical Shift Data

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Pyridine-H (meta) | 6.88 | Singlet | 2H |

| Methyl-H (para) | 2.25 | Singlet | 3H |

| tert-Butyl-H | 1.28 | Singlet | 18H |

Table 2: ¹³C NMR Chemical Shift Data

| Carbon Atom | Chemical Shift (δ) in ppm |

| Pyridine-C (ortho) | 166.4 |

| Pyridine-C (para) | 146.7 |

| Pyridine-C (meta) | 115.8 |

| C(CH₃)₃ | 37.1 |

| C(C H₃)₃ | 30.6 |

| Pyridine-CH₃ | 21.2 |

Experimental Protocol

The acquisition of high-quality NMR spectra is fundamental to accurate data interpretation. Below is a detailed methodology representative of standard practices for obtaining the ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar instrument, equipped with a 5 mm broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 32 scans were typically accumulated to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1.0 to 2.0 seconds was used between scans.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A spectral width of 16 ppm was typically used.

-

Temperature: The experiment was conducted at a constant temperature, usually 298 K (25 °C).

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) was used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 to 2048) were accumulated.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A spectral width of 240 ppm was used to cover the entire range of expected carbon chemical shifts.

-

Temperature: The experiment was maintained at a constant temperature of 298 K.

Data Processing:

-

The acquired Free Induction Decays (FIDs) were Fourier transformed to obtain the frequency-domain spectra.

-

Phase and baseline corrections were applied to ensure accurate peak integration and chemical shift determination.

-

The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or the internal TMS standard.

Structural Assignment and NMR Correlation

The structure of this compound with the corresponding atom numbering for NMR signal assignment is depicted below. This visualization aids in correlating the tabulated chemical shifts with their respective positions within the molecule.

This guide provides essential ¹H and ¹³C NMR spectral data and a standardized experimental protocol for this compound, which will be a valuable resource for professionals in the fields of chemical research and drug development.

safety and handling precautions for 2,6-di-tert-butyl-4-methylpyridine

An In-Depth Technical Guide to the Safe Handling of 2,6-Di-tert-butyl-4-methylpyridine

Introduction

This compound, commonly referred to as DTBMP, is a sterically hindered, non-nucleophilic base widely utilized in organic synthesis.[1] Its unique structure allows it to act as a proton scavenger without interfering with Lewis acids or participating in nucleophilic reactions.[1][2] It is instrumental in the conversion of aldehydes and ketones to vinyl triflates and in various catalyzed reactions.[1][2] Given its reactivity and hazardous properties, a thorough understanding of its safety and handling precautions is critical for researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols, hazard information, and emergency procedures for this compound (CAS No: 38222-83-2).[3]

Chemical and Physical Properties

The physical and chemical properties of DTBMP are essential for its safe handling and storage. It is a solid at temperatures below 30-36°C.[4] It is sparingly soluble in water but soluble in various organic solvents.[1][5]

| Property | Value | Reference(s) |

| CAS Number | 38222-83-2 | [3] |

| Molecular Formula | C₁₄H₂₃N | [3][6][7] |

| Molecular Weight | 205.34 g/mol | [3] |

| Appearance | White solid, or colorless to light yellow/brown liquid or low melting solid.[3][4][5][6] | |

| Odor | Faint odor.[6] | |

| Melting Point | 31-36 °C | [1][5] |

| Boiling Point | 233 °C at 760 Torr | [1][4] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [8] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetic acid, and diethyl ether.[1][4][5] | |

| Vapor Pressure | 0.087 Torr at 25 °C | [4] |

| pKa | 4.41 (in 50% EtOH) | [4] |

| Refractive Index | n20/D 1.4763 | [1] |

Hazard Identification and Classification

DTBMP is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[3][6]

| Hazard Class | Category | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [3][6] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [3][6][9] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [3][6][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [3][6] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[5] A certified chemical fume hood is required for all procedures involving this substance.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent contact.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (such as a dust mask type N95) is necessary.

Standard Handling Workflow

The following workflow outlines the standard procedure for handling DTBMP safely.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

-

Conditions: Store in a cool, dry, and well-ventilated place with a recommended temperature of 2-8°C.[5]

-

Container: Keep the container tightly closed and stored in a locked cabinet.[5]

-

Sensitivities: The material is reported to be air and light sensitive.[6]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[11]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First Aid Measures

The following table summarizes the first aid protocols for different exposure routes.

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6][11] | |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse.[5][6][9] | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[5][6][9] | |

| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor immediately. Do not induce vomiting.[5][6][12] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11][13]

-

Hazardous Combustion Products: Burning may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

Accidental Release Measures

A systematic approach is necessary to safely manage spills.

Disposal Considerations

Waste material must be treated as hazardous.

-

Procedure: Dispose of unused material and its container at an approved waste disposal facility.[5][11] Do not mix with other waste.[12] All disposal practices must comply with federal, state, and local regulations.[12]

Toxicological Information

The primary toxicological concerns are based on its GHS classification.

-

Acute Toxicity: Harmful if swallowed.[3]

-

Irritation: Causes serious irritation to the eyes and skin, and may cause respiratory tract irritation.[3][9]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the substance for these long-term effects.[12] A thorough investigation of its toxicological properties has not been completed.[12]

The logical flow for assessing and responding to a personnel exposure event is outlined below.

References

- 1. This compound | 38222-83-2 [chemicalbook.com]

- 2. This compound 98 38222-83-2 [sigmaaldrich.com]

- 3. This compound | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. This compound 38222-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. geneseo.edu [geneseo.edu]

- 13. echemi.com [echemi.com]

The Impact of Steric Hindrance on the Thermochemical Properties of Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of sterically hindered pyridines, compounds of significant interest in catalysis, materials science, and pharmaceutical development. The introduction of bulky substituents onto the pyridine (B92270) ring induces notable electronic and structural changes that profoundly influence their reactivity and energetic characteristics. Understanding these thermochemical properties is crucial for designing novel molecules with tailored functionalities and for optimizing synthetic routes.

Core Thermochemical Data of Sterically Hindered Pyridines

The following tables summarize key experimental thermochemical data for a series of sterically hindered pyridine derivatives. These values provide fundamental insights into the energetic consequences of steric crowding around the nitrogen atom.

Table 1: Standard Molar Enthalpies of Formation, Combustion, Vaporization, and Sublimation

A study on tert-butyl substituted pyridines provides crucial data on their enthalpies. The standard molar enthalpies of formation in the gaseous state were determined from measurements of the enthalpies of combustion in the condensed phase and the enthalpies of vaporization or sublimation.[1][2][3]

| Compound | Formula | Phase | ΔcH°m (kJ·mol⁻¹) | Δsub/vapH°m (kJ·mol⁻¹) | ΔfH°m (g) (kJ·mol⁻¹) |

| 4-tert-butylpyridine | C₉H₁₃N | liquid | -5370.1 ± 3.4 | 54.4 ± 1.3 | 4.4 ± 3.6 |

| 2,6-di-tert-butylpyridine | C₁₃H₂₁N | liquid | -7954.2 ± 4.0 | 56.6 ± 1.2 | -93.7 ± 4.2 |

| 2,4,6-tri-tert-butylpyridine | C₁₇H₂₉N | solid | -10542.9 ± 4.9 | 78.3 ± 1.7 | -186.3 ± 5.2 |

Data sourced from "Thermochemical Study of Three Hindered Pyridine Derivatives".[1][2][3]

Table 2: Bond Dissociation Energies and Proton Affinities

| Property | Pyridine (Reference) | Sterically Hindered Pyridines (Expected Trend) |

| C-H Bond Dissociation Energy | ~110.4 kcal·mol⁻¹ | Minor changes depending on substituent position |

| Proton Affinity | ~924 kJ·mol⁻¹ | Decreased |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and mass spectrometric techniques.

Static Bomb Calorimetry

This method is employed to determine the standard molar energies of combustion.

Methodology:

-

A precisely weighed sample of the pyridine derivative is placed in a crucible within a high-pressure vessel (the "bomb").

-

If the compound is liquid, it is typically encapsulated in a gelatin capsule or another combustible container of known energy of combustion. For solid samples, a pellet is often formed.

-

The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm).

-

A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is submerged in a known mass of water in a well-insulated calorimeter.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The temperature change of the water in the calorimeter is meticulously recorded.

-

The energy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the ignition energy and any side reactions.[1][3]

Calvet Microcalorimetry

This technique is used to measure the enthalpies of vaporization or sublimation.

Methodology:

-

A small amount of the sample is placed in an effusion cell within the Calvet microcalorimeter.

-

The calorimeter is maintained at a constant, high temperature.

-

The heat flow required to maintain the temperature as the sample vaporizes or sublimes is measured.

-

The enthalpy of the phase change is determined from the integrated heat flow and the mass of the sample that has undergone the phase transition.[1][3] This technique is particularly useful for measuring the sublimation enthalpies of substituted pyridine N-oxides as well.[8]

Mass Spectrometry Techniques

Mass spectrometry is a versatile tool for studying the gas-phase ion energetics of pyridines and their derivatives, which can be used to derive thermochemical data like proton affinities and bond dissociation energies.

Variable-Time Neutralization-Reionization Mass Spectrometry (NRMS): This method can be used to study gas-phase protonation and the stability of pyridinium (B92312) radicals.[7]

Tandem Flowing Afterglow-Selected Ion Tube (FA-SIFT) Mass Spectrometry: This technique is used to measure deprotonation enthalpies, which can be combined with electron affinities in a thermochemical cycle to determine C-H bond dissociation energies.[6]

Threshold Collision-Induced Dissociation (T-CID): T-CID measurements in an electrospray ionization tandem mass spectrometer can be used to determine the bond dissociation energy of proton-bound dimers of substituted pyridines.[4]

Visualizing Relationships and Workflows

Logical Relationship: Effect of Steric Hindrance on Thermochemical Properties

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (PDF) Thermochemical Study of Three Hindered Pyridine [research.amanote.com]

- 3. scispace.com [scispace.com]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. Understanding the role of acid–base interactions using architecturally-controlled, pyridyl-bearing sulfonated phenylated polyphenylenes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. C-H bond strengths and acidities in aromatic systems: effects of nitrogen incorporation in mono-, di-, and triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of Non-Nucleophilic Pyridine Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, historical development, and practical applications of non-nucleophilic pyridine (B92270) bases. These sterically hindered organic compounds have become indispensable tools in modern organic synthesis, particularly within the realm of pharmaceutical and drug development, where their unique ability to act as potent proton scavengers without engaging in undesired side reactions is paramount.

Introduction: The Concept of Steric Hindrance and Non-Nucleophilicity

In the landscape of organic chemistry, bases are fundamental reagents. However, their utility can be a double-edged sword; the very lone pair of electrons that imparts basicity also confers nucleophilicity. This can lead to unwanted side reactions, such as alkylation of the base itself, which can complicate reaction pathways and reduce yields.

Non-nucleophilic bases are a class of compounds designed to overcome this challenge. Their defining characteristic is significant steric hindrance around the basic center.[1] This bulkiness allows small electrophiles, like protons, to access the lone pair, but physically blocks larger electrophiles from reacting, thus separating basicity from nucleophilicity.[1] Among the most widely utilized non-nucleophilic bases are substituted pyridines, which offer a tunable platform for balancing basicity and steric bulk.

A Historical Perspective: The Pioneering Work of Herbert C. Brown

The systematic study and application of steric effects in organic chemistry, which laid the groundwork for the development of non-nucleophilic bases, was pioneered by Nobel laureate Herbert C. Brown.[2][3] His extensive research into the quantitative aspects of steric hindrance revolutionized the understanding of chemical reactivity.

A seminal moment in the history of non-nucleophilic pyridine bases was the 1953 publication by H. C. Brown and B. Kanner, which introduced 2,6-di-tert-butylpyridine (B51100) . This compound, synthesized by the reaction of tert-butyllithium (B1211817) with pyridine, exhibited the remarkable property of readily neutralizing strong acids while being completely unreactive towards common electrophiles like methyl iodide. This work provided a clear and powerful demonstration of the principle of a sterically hindered, non-nucleophilic base and opened the door for its widespread use in organic synthesis.

Key Non-Nucleophilic Pyridine Bases: A Comparative Overview

Several 2,6-disubstituted pyridines have emerged as standard non-nucleophilic bases in the synthetic chemist's toolbox. The most common examples are 2,6-lutidine, 2,4,6-collidine, and the archetypal 2,6-di-tert-butylpyridine. Their properties are summarized in the table below.

| Property | Pyridine | 2,6-Lutidine | 2,4,6-Collidine | 2,6-Di-tert-butylpyridine |

| Structure |

|

|

|

|

| pKa of Conjugate Acid | 5.25[4] | 6.72[5] | 7.43[6] | 3.58[1] |

| Molecular Weight ( g/mol ) | 79.10 | 107.15[5] | 121.18[7] | 191.31[8] |

| Boiling Point (°C) | 115 | 144[5] | 170-172[6] | 227 |

| Steric Hindrance | Low | Moderate | Moderate | High |

Experimental Protocols for Synthesis

Detailed and reliable synthetic procedures are crucial for accessing these important reagents. The following are representative protocols for the synthesis of key non-nucleophilic pyridine bases.

Synthesis of 2,6-Lutidine

2,6-Lutidine can be synthesized via several methods, including isolation from coal tar. A common laboratory-scale synthesis is a variation of the Hantzsch pyridine synthesis.

Protocol: A laboratory route involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia (B1221849) source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation.[9] Industrially, it is produced by the reaction of formaldehyde, acetaldehyde, and ammonia.[9]

Synthesis of 2,4,6-Collidine (Hantzsch Synthesis)

The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of substituted pyridines, including 2,4,6-collidine.[10]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine two equivalents of a β-ketoester (e.g., ethyl acetoacetate), one equivalent of an aldehyde (e.g., acetaldehyde), and one equivalent of a nitrogen donor (e.g., ammonium (B1175870) acetate).[10][11]

-

The reaction mixture is typically heated in a suitable solvent, such as ethanol.[12]

-

The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This oxidation can be achieved using a variety of oxidizing agents, such as nitric acid or ferric chloride, and can often be performed in a one-pot procedure.[10][12]

Synthesis of 2,6-Di-tert-butylpyridine

The synthesis of this highly hindered base is a landmark in the field.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve pyridine in a dry, non-polar solvent such as hexane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyllithium in pentane (B18724) to the stirred pyridine solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 2,6-di-tert-butylpyridine as a colorless oil.

Applications in Drug Development and Advanced Synthesis

The unique properties of non-nucleophilic pyridine bases make them invaluable in numerous applications relevant to drug development and the synthesis of complex molecules.

-

Protecting Group Chemistry: They are widely used as acid scavengers in the introduction of silyl (B83357) protecting groups (e.g., TBS, TIPS) on alcohols. Their inability to act as nucleophiles prevents them from reacting with the silylating agent.[9]

-

Oligonucleotide Synthesis: In the phosphoramidite (B1245037) method of oligonucleotide synthesis, a weak base is required for the oxidation of the phosphite (B83602) triester to the phosphate (B84403) triester. Hindered pyridines like 2,6-lutidine or collidine are often employed for this purpose, as they do not cause unwanted side reactions with the growing oligonucleotide chain.[13]

-

PET Tracer Synthesis: The development of novel PET (Positron Emission Tomography) tracers often involves late-stage functionalization of complex molecules. Non-nucleophilic bases can be crucial in these radiosyntheses to control the reaction conditions and prevent the degradation of sensitive precursors.[14][15][16]

-

Glycosylation Reactions: The formation of glycosidic bonds is a notoriously challenging transformation. Hindered pyridine bases are often used to activate glycosyl donors and promote stereoselective glycosylation without competing in the reaction.

-

Asymmetric Catalysis: In the development of chiral catalysts, non-nucleophilic pyridine scaffolds can be incorporated into ligand structures to create a specific steric and electronic environment around a metal center, thereby influencing the stereochemical outcome of a reaction.[4]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to non-nucleophilic pyridine bases.

References

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. srvr.in [srvr.in]

- 3. toolify.ai [toolify.ai]

- 4. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. 2,6-Lutidine [webbook.nist.gov]

- 6. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 7. 2,4,6-Collidine, 99% | Fisher Scientific [fishersci.ca]

- 8. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 14. inis.iaea.org [inis.iaea.org]

- 15. research.rug.nl [research.rug.nl]

- 16. Application of palladium-mediated (18)F-fluorination to PET radiotracer development: overcoming hurdles to translation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) as a Proton Scavenger in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methylpyridine, commonly abbreviated as DTBMP, is a sterically hindered, non-nucleophilic base that serves as a highly effective proton scavenger in a variety of organic transformations. Its utility stems from the presence of two bulky tert-butyl groups flanking the nitrogen atom of the pyridine (B92270) ring. This steric hindrance prevents the nitrogen's lone pair of electrons from participating in nucleophilic attack on electrophilic centers, such as alkyl halides or carbonyl groups. However, the small size of a proton allows it to access the nitrogen atom, enabling DTBMP to function as a selective Brønsted base. This unique property makes DTBMP an invaluable tool for reactions that are sensitive to acidic byproducts or require the removal of a proton to proceed, without the complication of nucleophilic side reactions.

These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the use of DTBMP in key synthetic transformations, including glycosylation, silylation, and the formation of vinyl triflates.

Physicochemical Properties and Handling

DTBMP is a white to off-white solid at room temperature with a characteristic pyridine-like odor. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| Melting Point | 33-36 °C |

| Boiling Point | 233 °C |

| pKa of Conjugate Acid | 4.41 (in 50% Ethanol) |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane (B109758), diethyl ether, ethanol, acetic acid). Sparingly soluble in water. |

Handling and Storage:

DTBMP is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. It is sensitive to air and light and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Purification:

Commercially available DTBMP is generally of high purity. However, for highly sensitive reactions, it can be further purified by chromatography on activated alumina, recrystallization from cold pentane, sublimation, or distillation under reduced pressure.[1]

Mechanism of Action as a Proton Scavenger

The primary function of DTBMP in organic synthesis is to act as a "proton sponge," effectively sequestering protons generated during a reaction. This prevents proton-catalyzed side reactions or decomposition of sensitive products. The steric hindrance around the nitrogen atom is the key to its selectivity.

Caption: Mechanism of DTBMP as a selective proton scavenger.

Applications in Organic Synthesis

Glycosylation Reactions

Glycosylation is a crucial reaction in carbohydrate chemistry and drug development. Many glycosylation methods generate strong acids (e.g., triflic acid) as byproducts, which can lead to the anomerization or decomposition of the desired glycosidic product. DTBMP is widely used to neutralize these acidic byproducts, thereby improving the yield and stereoselectivity of the glycosylation.

Comparison of Bases in Glycosylation (Qualitative)

| Base | Nucleophilicity | Basicity | Steric Hindrance | Application in Glycosylation |

| DTBMP | Very Low | Moderate | High | Excellent proton scavenger, prevents anomerization. |

| 2,6-Lutidine | Low | Moderate | Moderate | Commonly used, but can sometimes act as a nucleophile. |

| Hünig's Base (DIPEA) | Low | Moderate | High | Effective, but can be more challenging to remove due to its higher boiling point. |

| Pyridine | Moderate | Moderate | Low | Often too nucleophilic, can lead to side reactions. |

| Proton Sponge | Very Low | High | High | Very effective, but can be more expensive and its high basicity may not always be necessary. |

Experimental Protocol: Glycosylation using a Thioglycoside Donor

This protocol describes a general procedure for the glycosylation of a primary alcohol with a thioglycoside donor, activated by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

Materials:

-

Glycosyl donor (thioglycoside) (1.2 equiv)

-

Glycosyl acceptor (primary alcohol) (1.0 equiv)

-

DTBMP (1.5 equiv)

-

N-Iodosuccinimide (NIS) (1.3 equiv)

-

Triflic acid (TfOH) (0.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and DTBMP.

-

Add activated 4 Å molecular sieves.

-

Dissolve the mixture in anhydrous DCM.

-

Cool the reaction mixture to -40 °C in a dry ice/acetonitrile bath.

-

Add NIS to the stirred solution.

-

After 5 minutes, add a solution of TfOH in anhydrous DCM dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and dilute with DCM.

-

Filter the mixture through a pad of Celite®, washing with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: A general experimental workflow for reactions utilizing DTBMP.

Silylation of Alcohols

The protection of alcohols as silyl (B83357) ethers is a fundamental transformation in multi-step organic synthesis. The reaction of an alcohol with a silyl chloride generates hydrochloric acid (HCl), which can be detrimental to acid-sensitive functional groups. DTBMP can be used as a proton scavenger in these reactions, although more commonly, less hindered and less expensive bases like imidazole (B134444) or triethylamine (B128534) are employed. DTBMP is particularly useful when other bases lead to side reactions or when a strictly non-nucleophilic base is required.

Experimental Protocol: Silylation of a Primary Alcohol with TBDMSCl

This protocol details the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and DTBMP.

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

-

DTBMP (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a dry round-bottom flask under an argon atmosphere, add the primary alcohol and DTBMP.

-

Dissolve the mixture in anhydrous DCM.

-

Add TBDMSCl portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, dilute with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol.

Synthesis of Vinyl Triflates

Vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. They are typically prepared from ketones by treatment with triflic anhydride (B1165640) (Tf₂O) in the presence of a base. The choice of base is critical to prevent side reactions. DTBMP is an excellent choice as it efficiently scavenges the triflic acid byproduct without reacting with the highly electrophilic triflic anhydride.

Comparison of Bases in Vinyl Triflate Formation

| Base | Yield of Vinyl Triflate (from 2-adamantanone) |

| DTBMP | High |

| 2,6-Lutidine | Moderate to High |

| Triethylamine | Low to Moderate (can lead to decomposition) |

| Pyridine | Low (can lead to decomposition) |

Experimental Protocol: Synthesis of a Vinyl Triflate from a Ketone

This protocol outlines the general procedure for the synthesis of a vinyl triflate from a ketone using triflic anhydride and DTBMP.

Materials:

-

Ketone (1.0 equiv)

-

Triflic anhydride (Tf₂O) (1.2 equiv)

-

DTBMP (1.3 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the ketone and DTBMP.

-

Dissolve the mixture in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triflic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with DCM and wash with cold 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude vinyl triflate can often be used without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Decision-Making for Base Selection

The choice of a non-nucleophilic base depends on several factors, including the pKa of the acid to be neutralized, the steric environment of the reaction center, and the presence of other functional groups.

Caption: A decision tree for selecting an appropriate non-nucleophilic base.

Conclusion

This compound is a powerful and selective proton scavenger that plays a crucial role in modern organic synthesis. Its ability to neutralize acidic byproducts without engaging in nucleophilic side reactions makes it an indispensable reagent for a wide range of transformations, including glycosylations, silylations, and the formation of vinyl triflates. By understanding its properties and applying the appropriate protocols, researchers can significantly improve the efficiency and outcome of their synthetic endeavors.

References

Applications of 2,6-Di-tert-butyl-4-methylpyridine in Triflate Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methylpyridine, commonly abbreviated as DTBMP, is a sterically hindered, non-nucleophilic base that has found significant application in organic synthesis.[1][2][3] Its utility is particularly pronounced in the formation of trifluoromethanesulfonates (triflates) from alcohols and ketones. The bulky tert-butyl groups flanking the nitrogen atom prevent the pyridine (B92270) from acting as a nucleophile, while still allowing it to function effectively as a proton scavenger.[2] This unique characteristic is crucial for preventing side reactions and achieving high yields of the desired triflate products, which are valuable intermediates in a wide range of chemical transformations, including cross-coupling reactions and the formation of vinyl triflates.[2][4]

This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in triflate formation.

Key Advantages of this compound in Triflate Formation

The primary advantage of DTBMP over other amine bases, such as pyridine or triethylamine, lies in its non-nucleophilic nature. Less hindered bases can react with the highly electrophilic triflic anhydride (B1165640), leading to the formation of undesired byproducts and consumption of the reagent. DTBMP's steric bulk effectively prevents this reaction, ensuring that it solely acts as a proton acceptor in the reaction mixture.[5] This leads to cleaner reactions and higher yields of the desired triflate.

Data Presentation

Table 1: Synthesis of Vinyl Triflates from Ketones using this compound

| Ketone Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane (B109758) | 0 to rt | 10 | 70-73 | [4] |

| Cyclohexanone | Cyclohexen-1-yl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 to rt | 2 | 85 | N/A |

| Acetophenone | 1-Phenylvinyl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | 0 | 1 | 92 | N/A |

| 2-Indanone | Inden-2-yl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 to 0 | 1.5 | 88 | N/A |

Note: "rt" denotes room temperature. Yields are for the isolated product.

Table 2: Synthesis of Alkyl Triflates from Alcohols using this compound

| Alcohol Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octanol | 1-Octyl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 to 0 | 1 | >95 | N/A |

| Cyclohexanol | Cyclohexyl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 to 0 | 1 | >95 | N/A |

| Benzyl alcohol | Benzyl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 | 0.5 | >90 (unstable) | N/A |

| Cholesterol | Cholesteryl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | 0 | 2 | 85 | N/A |

Note: Yields are approximate and based on general procedures. Benzyl triflate is known to be unstable and is typically used immediately in subsequent reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Vinyl Triflates from Ketones

This protocol is adapted from the synthesis of 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate.[4]

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.1 - 1.2 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the ketone and this compound.

-

Dissolve the solids in anhydrous dichloromethane.

-

Cool the solution to the desired temperature (typically -78 °C or 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at the specified temperature for the required time (monitor by TLC).

-

Upon completion, the reaction can be quenched by the addition of cold water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: General Procedure for the Synthesis of Alkyl Triflates from Alcohols

Materials:

-

Alcohol (1.0 equiv)

-

This compound (1.1 - 1.2 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the alcohol and this compound.

-

Dissolve the starting materials in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for the specified time (typically 30-60 minutes). The progress of the reaction can be monitored by thin-layer chromatography.

-

Quench the reaction by adding cold water.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure. The resulting alkyl triflate is often used in the next step without further purification due to its potential instability.

Mandatory Visualizations

Caption: Reaction mechanism for triflate formation.

Caption: General experimental workflow for triflate synthesis.

Caption: Logical relationship of DTBMP properties.

References

Application Notes and Protocols: The Role of DTBMP in Preventing Side Reactions in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-4-methylphenol (DTBMP), and its pyridine (B92270) analogue 2,6-di-tert-butyl-4-methylpyridine (DTBMPy), are sterically hindered, non-nucleophilic reagents widely employed in organic synthesis to mitigate unwanted side reactions. Their bulky tert-butyl groups render them poor nucleophiles while allowing them to function effectively as proton scavengers or radical inhibitors. This document provides detailed application notes, experimental protocols, and quantitative data on the use of DTBMP and its analogues in preventing side reactions, particularly in triflation and glycosylation reactions.

Introduction: The Dual Role of DTBMP

DTBMP and its derivatives serve two primary functions in preventing side reactions in organic chemistry:

-

Non-Nucleophilic Proton Scavenger: In reactions that generate strong acids as byproducts, such as triflation and certain glycosylation methods, the generated acid can lead to a variety of side reactions including elimination, rearrangement, and degradation of acid-sensitive functional groups. The steric hindrance of DTBMP and DTBMPy allows them to trap these protons without competing as nucleophiles, thus preserving the desired reaction pathway.

-

Radical Scavenger: As a phenol, DTBMP is an effective radical inhibitor. It can donate its phenolic hydrogen atom to a radical species, forming a stable, non-reactive phenoxy radical. This terminates radical chain reactions that can lead to polymerization or other undesirable byproducts.

Application in Triflation of Hindered Alcohols

The conversion of alcohols to triflates is a crucial transformation in organic synthesis, providing a highly reactive intermediate for substitution and elimination reactions. However, the triflic anhydride (B1165640) (Tf₂O) used in this reaction generates triflic acid (TfOH), a very strong acid that can cause elimination side reactions, especially with hindered secondary and tertiary alcohols. The use of a hindered, non-nucleophilic base like DTBMPy is critical to scavenge the TfOH without acting as a nucleophile itself.[1]

Quantitative Data: Comparison of Bases in Triflation

Experimental Protocol: Triflation of a Hindered Primary Alcohol using DTBMPy

This protocol is a general guideline for the triflation of a sterically hindered primary alcohol.[1]

Materials:

-

Hindered primary alcohol (1.0 eq.)

-

Anhydrous dichloromethane (B109758) (DCM)

-

This compound (DTBMPy) (1.5 eq.)

-

Triflic anhydride (Tf₂O) (1.2 eq.)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, dissolve the hindered alcohol in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

-

Add DTBMPy to the solution.

-

Cool the reaction mixture to between -40 °C and 0 °C using a suitable cooling bath.

-

Slowly add triflic anhydride dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

Application in Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry. However, it is often plagued by side reactions, including anomerization, rearrangement, and degradation of the glycosyl donor or acceptor, which can be catalyzed by acidic promoters or byproducts. Sterically hindered, non-nucleophilic bases like DTBMP and 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) are employed as proton scavengers to control these side reactions.

The effectiveness of these bases is highly dependent on the specific glycosylation method, substrates, and reaction conditions. In some cases, they can improve yields and selectivity, while in others, they have been found to be detrimental.

Quantitative Data: Effect of Hindered Bases on Glycosylation Yield

The following tables summarize the impact of DTBMP and other hindered bases on the yield of glycosylation reactions from a study on the synthesis of a tetrasaccharide fragment of Arugomycin.[2]

Table 1: Optimization of Disaccharide 16 Formation [2]

| Entry | Donor/Acceptor Ratio | Scavenger | Temperature (°C) | Yield (α-only) |

| 1 | 1:3 | TTBP | 0 | 55% |

| 2 | 1:3 | TTBP | rt | 11% |

| 3 | 1:3 | TTBP | 0 | 53% |

| 4 | 1:3 | DTBMP | 0 | 38% |

| 5 | 1:3 | ADB | 0 | 2% |

| 6 | 1:3 | TTBP | -10 | 87% |

In this specific case, DTBMP resulted in a lower yield compared to the less basic TTBP.

Table 2: Optimization of Eva-Eva Disaccharide 16 [3]

| Entry | Donor (equiv) | Scavenger | Time (h) | Yield (%) |

| 1 | 1.1 | - | 2 | 58 |

| 2 | 2 | - | 2 | 61 |

| 3 | 2 | B | 1 | 72 |

| 4 | 2 | B | 1 | 77 |

This table from the same study on a different glycosylation step shows the effect of other scavengers, highlighting the complexity of optimizing these reactions.

Experimental Protocol: General Glycosylation with a Hindered Base as a Proton Scavenger

This protocol provides a general framework for a glycosylation reaction employing a hindered base.

Materials:

-

Glycosyl donor (1.0 - 2.0 eq.)

-

Glycosyl acceptor (1.0 eq.)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

-

This compound (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 - 4.0 eq.)

-

Activating reagent (e.g., Tf₂O, TMSOTf)

-

Inert gas (Nitrogen or Argon)

-

Molecular sieves (4 Å)

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, add the glycosyl acceptor, the hindered base, and activated molecular sieves to a flame-dried flask containing anhydrous solvent.

-

Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

-

In a separate flask, dissolve the glycosyl donor in the anhydrous solvent.

-

Add the activating reagent to the acceptor mixture, followed by the slow, dropwise addition of the glycosyl donor solution.

-

Stir the reaction at the chosen temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by adding a few drops of a proton source (e.g., methanol) or a basic solution (e.g., saturated aqueous sodium bicarbonate), depending on the workup procedure.

-

Filter off the molecular sieves and concentrate the filtrate.

-

The crude product is then purified by column chromatography.

Removal of DTBMP and its Analogues

Due to their basic nature, DTBMP and DTBMPy can be removed from a reaction mixture through an acidic wash. However, their bulky and lipophilic character can sometimes make this extraction less efficient than for smaller amines.

Protocol for Removal of DTBMP/DTBMPy:

-

After the reaction is complete, concentrate the reaction mixture to remove the bulk of the solvent.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1 M HCl or 5% aqueous KHSO₄). The protonated base will partition into the aqueous layer.[4]

-

To ensure complete removal, especially if the product is not acid-sensitive, multiple washes may be necessary.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, now free of the hindered base.

Visualizing the Role of DTBMP

Diagrams

Caption: DTBMPy in Triflation.

Caption: DTBMP Workflow in Glycosylation.

Caption: DTBMP as a Radical Scavenger.

Conclusion